molecular formula C8H5F3N4O2 B2548874 7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid CAS No. 924846-75-3

7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid

Cat. No. B2548874
CAS RN: 924846-75-3
M. Wt: 246.149
InChI Key: XMZDVMZVCFFJNA-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as beta amino acids and derivatives . It is a part of the triazolopyrazine family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in the preparation of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . It can also be used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of research where scientists explore its potential applications and properties .

Synthesis of 1,2,4-Triazolo Pyridines

The compound is used in the synthesis of 1,2,4-triazolo pyridines . This process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Microwave-Mediated Reactions

It’s used in microwave-mediated reactions, which are known for their efficiency and eco-friendliness . The methodology demonstrates a broad substrate scope and good functional group tolerance .

Influenza Virus Research

The compound has been identified as having a promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This could have significant implications for the treatment of influenza.

HIV Research

The compound has been used in research related to HIV. It has demonstrated the ability to destabilize the RT heterodimer, thus confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Pharmaceutical Chemistry

The compound is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Various Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

Finally, these types of compounds have various applications in the material sciences fields as well .

Mechanism of Action

While the exact mechanism of action of this specific compound is not clear, compounds in the triazolopyrazine family are known to have diverse pharmacological activities. They can act as enzyme inhibitors, and have anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular properties .

Future Directions

The triazolopyrazine family, to which this compound belongs, has been identified as a promising area for drug design and development . Future research could focus on exploring the diverse pharmacological activities of this compound and its derivatives, and developing new synthetic methods for its production .

properties

IUPAC Name

7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c1-3-4(5(16)17)2-12-7-13-6(8(9,10)11)14-15(3)7/h2H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDVMZVCFFJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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